molecular formula C8H7ClN4O2 B1482482 Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1422344-01-1

Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1482482
CAS No.: 1422344-01-1
M. Wt: 226.62 g/mol
InChI Key: UIOYEOFIQIJXLG-UHFFFAOYSA-N
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Description

Chemical Significance and Niche in Heterocyclic Chemistry

The triazolopyrazine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors. The chlorine atom at position 8 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ethyl ester at position 2 improves solubility and serves as a handle for further derivatization. Key applications include:

Table 1: Comparative Analysis of Triazolopyrazine Derivatives

Derivative Substituents Biological Activity Reference
SLU-2633 Triazolopyridazine Anticryptosporidial (EC₅₀: 0.17 µM)
Foretinib Quinoline Dual c-Met/VEGFR-2 inhibitor
Ethyl 8-chloro derivative Cl at C8, COOEt at C2 Kinase inhibition, antibacterial

This compound’s niche lies in its balanced lipophilicity (calculated LogP: ~2.1), which optimizes membrane permeability while retaining synthetic accessibility. Its reactivity has been exploited in palladium-catalyzed cross-coupling reactions to generate libraries for high-throughput screening.

Historical Context of Triazolopyrazine Derivatives in Medicinal Chemistry

Triazolopyrazines emerged in the 2000s as kinase inhibitors, with early work focusing on adenosine A2A receptor antagonists. The discovery of sitagliptin (a triazolopiperazine) highlighted the scaffold’s potential in diabetes therapy, spurring interest in structurally related compounds. Ethyl 8-chloro derivatives gained prominence through Open Source Malaria (OSM) initiatives, where their antimalarial activity (IC₅₀: 0.3–20 µM) was linked to PfATP4 inhibition.

Milestones in Development:

  • 2005 : First synthesis of triazolo[1,5-a]pyrazines as A2A antagonists.
  • 2016 : Identification of triazolopyrazines as anticryptosporidial leads.
  • 2022 : Optimization of ethyl 8-chloro derivatives for c-Met/VEGFR-2 inhibition (IC₅₀: 48 nM).

The ethyl ester moiety in this compound addresses historical challenges in metabolic stability, as demonstrated by its resistance to hepatic clearance in vitro.

Current Research Landscape and Knowledge Gaps

Recent studies focus on structural diversification and target validation:

Table 2: Recent Applications of Ethyl 8-Chloro Derivatives

Study Focus Key Finding Reference
Antibacterial activity MIC: 16 µg/mL against E. coli
Kinase inhibition c-Met IC₅₀: 26 nM; VEGFR-2 IC₅₀: 2.6 µM
Antimalarial optimization PfATP4 inhibition (IC₅₀: 1.7 µM)

Critical Knowledge Gaps:

  • Mechanistic Elucidation : Limited data on off-target interactions, particularly with hERG channels.
  • In Vivo Efficacy : Most studies remain in vitro; pharmacokinetic profiles are underexplored.
  • Stereochemical Impact : The effect of chirality on activity is uncharacterized, despite the presence of asymmetric centers in related analogs.

Properties

IUPAC Name

ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)6-11-7-5(9)10-3-4-13(7)12-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOYEOFIQIJXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 8-chloro-triazolo[1,5-a]pyrazine-2-carboxylate typically involves:

  • Construction of the pyrazine core bearing the ester functionality.
  • Introduction of the chlorine substituent at the 8-position.
  • Formation of the fused 1,2,4-triazole ring via cyclization.

This is achieved through condensation, cyclocondensation, chlorination, and coupling reactions of appropriately substituted precursors.

Preparation of the Pyrazine-Ester Intermediate

A common approach starts with the preparation of ethyl pyrazine-2-carboxylate derivatives, which serve as key intermediates. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate can be cyclocondensed with β-dicarbonyl compounds under reflux in acetic acid to form ethyl 1,2,4-triazolo-fused pyrazine carboxylates. This method is exemplified by the synthesis of ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate, which shares structural similarity with the target compound.

Chlorination to Introduce the 8-Chloro Substituent

The chlorine atom at the 8-position is introduced by chlorination of the corresponding carboxylic acid or ester intermediate. Chlorinating agents such as thionyl chloride or phosphorus oxychloride are used to convert carboxylic acids into acid chlorides, which can then be further manipulated or isolated as intermediates. For example, derivatives like 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride are prepared by chlorination of the corresponding acids.

Formation of the Triazolo Ring via Cyclization

The fused triazolo ring is formed by cyclocondensation reactions involving amino-triazole precursors and dicarbonyl compounds. For instance, condensation of 5-amino-1,2,4-triazole carboxylates with 1,2-diketones or β-ketoesters under acidic reflux conditions leads to the formation of the triazolo[1,5-a]pyrazine core.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone in acetic acid, reflux Formation of ethyl triazolo-pyrazine carboxylate intermediate
2 Chlorination Thionyl chloride or POCl3 Conversion of carboxylic acid to acid chloride or chlorinated intermediate
3 Cyclization Heating under acidic or basic conditions Formation of fused 1,2,4-triazolo[1,5-a]pyrazine ring system
4 Purification Recrystallization or chromatography Isolation of ethyl 8-chloro-triazolo[1,5-a]pyrazine-2-carboxylate

Alternative Synthetic Approaches and Optimization

  • Oxidative Cyclization: Some methods employ oxidative dehydrogenation using molecular oxygen or other oxidants to facilitate ring closure, improving yields and selectivity.
  • Use of Coupling Reagents: For cyclization and amide bond formation, reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIPEA (N,N-diisopropylethylamine), and additives such as 1-hydroxybenzotriazole have been used to improve cyclization yields and minimize side reactions.
  • Reaction Atmosphere: Oxygen atmosphere enhances oxidative cyclization steps, as demonstrated in related heterocyclic syntheses, leading to higher yields compared to inert atmospheres.

Research Findings and Yields

  • Chlorination of carboxylic acid intermediates to acid chlorides proceeds efficiently but requires careful control to avoid over-chlorination or decomposition.
  • Cyclocondensation under reflux in acetic acid typically affords the fused triazolo-pyrazine esters in moderate to good yields (30–75%), depending on substituents and reaction conditions.
  • Use of molecular oxygen in oxidative cyclization steps can increase yields up to 94% in related systems.
  • Alternative cyclization methods involving carbamate precursors and azides have been reported but often require harsh conditions and give lower yields (~20%) for triazolo-pyrazine systems.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Cyclocondensation + Chlorination Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone, acetic acid reflux; thionyl chloride chlorination Straightforward; moderate yields Requires multiple steps; sensitive to conditions 30–75
Oxidative Cyclization Amino-pyrazine derivatives + β-ketoesters, O2 atmosphere, acetic acid, 130 °C High yield; environmentally friendly Requires oxygen atmosphere control Up to 94
Thermolysis of Tetrazole Precursors 5-(2-pyrazinyl)tetrazole heated at 400 °C under vacuum Direct ring formation Harsh conditions; low yield (~20%) ~20
Carbamate and Azide Route Carbonyl azide reflux in ethanol; base treatment Allows diversity in substituents Low yield; limited substrate scope 30–35

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of triazole compounds exhibit significant activity against various bacterial strains and fungi. This compound's structure allows it to interact with microbial enzymes, inhibiting their function.

Case Study Example :

  • A study published in the Journal of Medicinal Chemistry demonstrated that modifications of triazole rings can enhance antimicrobial potency. This compound was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth .

Agricultural Applications

2. Fungicide Development

The compound is also being explored as a potential fungicide. Its unique chemical structure allows it to disrupt fungal cell membranes, making it an effective agent against crop pathogens.

Data Table: Efficacy of this compound as a Fungicide

PathogenConcentration (mg/L)Inhibition (%)
Fusarium oxysporum5085
Botrytis cinerea10090
Phytophthora infestans7580

3. Herbicide Potential

Research indicates that this compound may also have herbicidal properties. Its application in weed management could provide an alternative to traditional herbicides.

Mechanism of Action

The mechanism by which Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate belongs to a broader class of triazolo-fused heterocycles. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Formula Key Applications Reference
This compound Triazolo[1,5-a]pyrazine 8-Cl, 2-COOEt C₈H₇ClN₄O₂ Pharmaceutical intermediate
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine 3-Cl, 8-Cl C₅H₃Cl₂N₄ Anticancer intermediate
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine 8-O-(2-F-4-NO₂Ph) C₁₁H₆FN₅O₃ Biologically active compounds
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine 7-Cl C₅H₃ClN₄ Nucleophilic substitution precursor

Key Observations :

  • Ring Fusion Position : The triazolo ring fusion (e.g., [1,5-a] vs. [4,3-a]) alters electronic properties and steric effects, influencing reactivity and binding interactions .
  • Substituent Effects: The ethyl carboxylate group in the target compound enhances solubility compared to non-ester analogs (e.g., 8-chloro derivatives) but may reduce membrane permeability due to increased polarity .
  • Chlorine Positioning : Chlorine at position 8 (common in pyrazine derivatives) facilitates nucleophilic aromatic substitution (SNAr), whereas chlorine at position 3 (e.g., 3,8-dichloro analog) enables dual functionalization .

Key Observations :

  • Chlorination Agents : POCl₃ and oxalyl chloride are widely used for introducing chlorine substituents .
  • Esterification : The ethyl carboxylate group in the target compound is likely introduced via alkylation of a carboxylic acid precursor .

Biological Activity

Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate (CAS No: 1422344-01-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles research findings on its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8H7ClN4O2
  • Molecular Weight : 226.61 g/mol
  • Density : 1.60 ± 0.1 g/cm³
  • Solubility : Specific solubility data is not available; however, compounds in this class are typically soluble in organic solvents.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[1,5-a]pyrazine derivatives, including this compound. The following table summarizes the antibacterial activity of related compounds:

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
This compoundTBDTBD
Compound 2e3216
AmpicillinReferenceReference

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit comparable or superior activity to standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The SAR studies of triazolo[1,5-a]pyrazine derivatives suggest that modifications at specific positions significantly influence biological activity. Key findings include:

  • Substituent Effects : Alkyl chains at the R2 position enhance lipophilicity and cellular permeability, which correlates with increased antibacterial activity.
  • Indole Moiety : Compounds containing indole groups tend to exhibit better antibacterial effects due to favorable interactions with target receptors .
  • Electron Donors : The presence of electron-donating groups on phenyl rings at the R2 position improves activity against bacterial strains .

Case Studies

  • Synthesis and Evaluation : A study synthesized various triazolo[1,5-a]pyrazine derivatives and evaluated their antibacterial efficacy using the microbroth dilution method. The results indicated that structural modifications led to varying degrees of activity against both Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Molecular docking simulations revealed that these compounds could effectively bind to bacterial DNA gyrase and topoisomerase IV, suggesting a mechanism of action that disrupts DNA replication processes in bacteria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
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Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

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